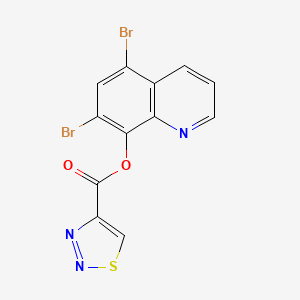![molecular formula C30H31NO5 B14378695 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88108-09-2](/img/structure/B14378695.png)
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves several steps, typically starting with the preparation of the core benzoate structure. The synthetic route often includes esterification reactions, where the hydroxyl group of 4-octylphenol reacts with 4-cyanobenzoic acid under acidic conditions to form the ester linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can be compared with similar compounds such as:
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate:
Properties
CAS No. |
88108-09-2 |
|---|---|
Molecular Formula |
C30H31NO5 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4-octylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C30H31NO5/c1-3-4-5-6-7-8-9-22-12-17-26(18-13-22)35-30(33)25-16-19-27(28(20-25)34-2)36-29(32)24-14-10-23(21-31)11-15-24/h10-20H,3-9H2,1-2H3 |
InChI Key |
AZYMHBDOBPCFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
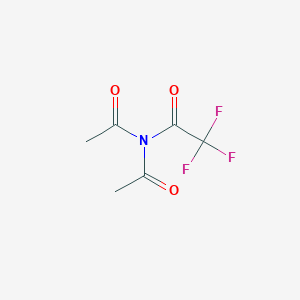
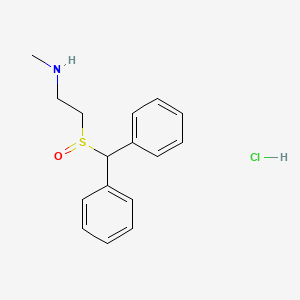
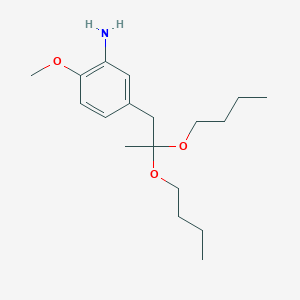
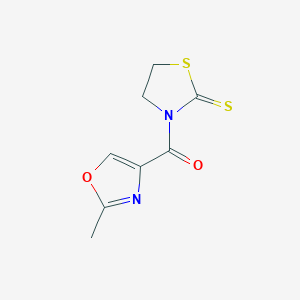
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
